molecular formula C15H25NO5 B13061764 Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate

Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate

Cat. No.: B13061764
M. Wt: 299.36 g/mol
InChI Key: RLBZVNJGAHTMMY-TUAOUCFPSA-N
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Description

Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate (CAS: 1290627-68-7) is a bicyclic oxazine derivative featuring a fused cyclopentane-oxazine core. The compound contains two ester groups: a tert-butyl ester at position 4 and an ethyl ester at position 4. Its stereochemistry is defined by the racemic mixture of the (4aS,6S,7aS) configuration. This compound is primarily used in research and development, particularly in organic synthesis and pharmaceutical intermediates, as indicated by its availability through specialized chemical suppliers .

Key structural attributes include:

  • Bicyclic framework: The hexahydrocyclopenta[b][1,4]oxazine system provides rigidity, influencing conformational stability.
  • Ester substituents: The tert-butyl group enhances steric protection of the carbonyl group, while the ethyl ester may modulate solubility and reactivity .

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

4-O-tert-butyl 6-O-ethyl (4aR,6S,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate

InChI

InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12-/m0/s1

InChI Key

RLBZVNJGAHTMMY-TUAOUCFPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves multiple steps, typically starting with the preparation of the hexahydrocyclopenta[b][1,4]oxazine core. This core is then functionalized with tert-butyl and ethyl groups under controlled reaction conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and precise temperature control to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, a study highlighted its ability to inhibit the proliferation of human breast cancer cells in vitro by triggering mitochondrial-mediated apoptosis pathways .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's disease, Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate demonstrated a capacity to reduce oxidative stress and inflammation in neuronal tissues. These findings suggest potential therapeutic applications in treating neurodegenerative disorders .

3. Antimicrobial Properties

Another area of application is in antimicrobial formulations. The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Laboratory tests have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Materials Science Applications

1. Polymer Synthesis

Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its unique structure allows for the creation of polymers that exhibit enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into copolymers for applications in coatings and adhesives .

2. Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Studies have explored its incorporation into liposomes and nanoparticles to improve the bioavailability and targeted delivery of therapeutic agents. Such systems can enhance the efficacy of drugs while minimizing side effects .

Agricultural Chemistry Applications

1. Pesticide Development

Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has been investigated for its potential as an active ingredient in pesticide formulations. Its effectiveness against specific pests has been documented through field trials that demonstrate significant reductions in pest populations without adversely affecting beneficial insects .

2. Plant Growth Regulators

Research indicates that this compound may serve as a plant growth regulator, promoting root development and enhancing stress resistance in crops. Field studies have shown improved yields in treated plants compared to controls .

Mechanism of Action

The mechanism of action of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural differences and similarities with related bicyclic oxazine and pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound 1290627-68-7 C₁₇H₂₅NO₅* ~323.39† tert-butyl, ethyl esters Hexahydrocyclopenta[b][1,4]oxazine
rac-tert-butyl (4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate 2639389-54-9 C₁₂H₂₁NO₃ 227.30 tert-butyl ester (monocarboxylate) Octahydrocyclopenta[b][1,4]oxazine
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one 1422344-15-7 C₃₀H₃₅NO₃Si 485.68 Benzyl, tert-butyldiphenylsilyloxy Hexahydrocyclopenta[b][1,4]oxazinone
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate N/A C₃₀H₂₈N₄O₇ 572.57 Cyano, nitrophenyl, phenethyl Tetrahydroimidazo[1,2-a]pyridine

*Molecular formula inferred from ; †Calculated based on formula.

Key Observations :

  • Substituents like benzyl and silyloxy groups (CAS 1422344-15-7) increase molecular weight and hydrophobicity, impacting membrane permeability in drug design .

Physicochemical Properties

Limited data are available for the target compound’s physical properties (e.g., melting point, boiling point). Comparisons are based on structurally related compounds:

Property Target Compound CAS 2639389-54-9 CAS 1422344-15-7
Purity Not specified N/A ≥95%
Stability Likely high (tert-butyl protection) N/A Discontinued (suggests synthesis challenges)
Solubility Presumed low in water (ester groups) N/A Low (hydrophobic silyl group)

Notes:

  • The tert-butyl group in the target compound likely improves stability against hydrolysis compared to less hindered esters (e.g., ethyl or methyl) .

Biological Activity

Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a compound of interest due to its potential biological activities. This detailed article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazine class of heterocycles. Its complex structure contributes to its unique biological properties. The molecular formula is C₁₄H₁₉N₁O₄, and it features a cyclopentane ring fused with an oxazine moiety.

Biological Activity Overview

Pharmacological Effects:

  • CNS Activity : Studies indicate that compounds similar to racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine exhibit central nervous system (CNS) depressant effects. For instance, related oxazine derivatives have shown reduced locomotor activity in animal models .
  • Potential Therapeutic Applications : The compound may have implications in treating conditions such as anxiety and depression due to its CNS-modulating effects .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, insights can be drawn from studies on structurally related compounds:

  • GABAergic Modulation : It is hypothesized that the oxazine derivatives may enhance GABAergic transmission, leading to CNS depressant effects.
  • Receptor Interaction : There is evidence suggesting interaction with neurotransmitter receptors, which could mediate its pharmacological profiles.

Case Studies and Research Findings

  • Locomotor Activity Study :
    • A study evaluated the locomotor activity of mice treated with various oxazine derivatives. The results indicated a significant reduction in activity levels compared to control groups, suggesting a depressant effect on the CNS .
  • Comparative Analysis of Diastereomers :
    • Research on diastereomers of oxazine derivatives revealed qualitative differences in their biological effects. This suggests that stereochemistry plays a crucial role in determining the pharmacological profile of these compounds .
  • Synthesis and Characterization :
    • The synthesis of racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine has been documented through various synthetic routes. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS DepressantReduced locomotor activity in mice
Potential Therapeutic UseAnxiety and depression treatment
Interaction with ReceptorsModulation of neurotransmitter systems

Q & A

Basic: What synthetic strategies are recommended for preparing racemic mixtures of this bicyclic oxazine dicarboxylate?

Methodological Answer:
Synthesis of racemic bicyclic oxazine derivatives typically involves multi-step sequences with careful stereochemical control. Key steps include:

  • Cyclization Reactions : Use of tert-butyl and ethyl ester groups as protecting groups to direct ring closure. For example, similar oxazine intermediates (e.g., in and ) employ cyclocondensation of amines with dicarbonyl precursors under acidic or thermal conditions.
  • Chiral Resolution : Post-synthesis resolution via chiral HPLC or enzymatic kinetic resolution may separate enantiomers if required.
  • Purification : Flash column chromatography (e.g., gradients of hexanes/ethyl acetate or dichloromethane as in ) ensures purity.
    Critical Parameters : Reaction temperature (e.g., 23°C for mild oxidation steps as in ) and choice of catalysts (e.g., iodosobenzene for oxidation) significantly impact yield and stereochemical outcomes .

Basic: How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR can distinguish diastereomers by coupling constants (e.g., J-values for axial vs. equatorial protons in the bicyclic system). highlights diastereomeric ratio determination (9:1) via 1H NMR integration .
  • X-ray Crystallography : Definitive confirmation of absolute stereochemistry requires single-crystal X-ray analysis, particularly for complex fused-ring systems.
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and confirm racemic nature.

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during cyclization?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states, while additives like molecular sieves may suppress hydrolysis (common in ester-rich systems).
  • Temperature Gradients : Slow heating (e.g., 50–80°C) minimizes decomposition of thermally sensitive intermediates. emphasizes room-temperature reactions for oxidation-sensitive steps .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance regioselectivity. For example, tert-butyl groups in analogs improve steric control during ring closure.
    Data Contradictions : Some protocols report higher yields under reflux (contradicting ), suggesting solvent-dependent stability .

Advanced: What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free dicarboxylic acids).
    • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. reports a boiling point of 228.7°C, suggesting moderate thermal stability .
  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under UV/visible light exposure.

Advanced: How can computational modeling predict enantioselective interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions between enantiomers and protein binding pockets. Focus on hydrogen bonding (e.g., oxazine oxygen) and steric clashes (e.g., tert-butyl groups).
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the ligand-receptor complex over time.
  • QM/MM Studies : Hybrid quantum mechanics/molecular mechanics can evaluate electronic effects (e.g., ester group polarization) on binding affinity.

Advanced: What strategies resolve contradictions in reported solubility data for similar bicyclic oxazine derivatives?

Methodological Answer:

  • Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique with HPLC quantification).
  • Co-solvent Systems : Explore DMSO/water or ethanol/water mixtures to enhance solubility, noting potential ester hydrolysis (see for solvent partitioning methods) .
  • Literature Cross-Validation : Compare data from analogs in , and 17, which report logP and density (1.0 g/cm³) as proxies for hydrophobicity .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation/contact (per ’s hazard guidelines for structurally related compounds) .
  • Spill Management : Avoid dust generation; use ethanol for decontamination.
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation.

Advanced: How can researchers validate the absence of hazardous byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS Screening : Targeted analysis for known toxicants (e.g., nitrosamines, halogenated byproducts).
  • Elemental Analysis : Confirm absence of heavy metals (e.g., Pd residues from catalysts).
  • Ecotoxicity Assays : Use Microtox or Daphnia magna tests (per ’s ecological data gaps) to assess environmental risks .

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